![molecular formula C9H6F4O3 B3041973 6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane CAS No. 444919-46-4](/img/structure/B3041973.png)
6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane
Overview
Description
Scientific Research Applications
Lipase-Catalyzed Transesterification : A study by Nara, Harjani, and Salunkhe (2002) explored the lipase-catalyzed transesterifications of 2-hydroxymethyl-1,4-benzodioxane in different ionic liquids and organic solvents. This research highlighted the influence of the hydrophobic and hydrophilic properties of these mediums on lipase activity, demonstrating the potential of this compound in biocatalysis applications (Nara, Harjani, & Salunkhe, 2002).
Chiral Synthesis : Rouf et al. (2014) developed a synthesis approach for optically active 2-hydroxymethyl-1,4-benzodioxane, demonstrating its use as a precursor in synthesizing various pharmaceutical compounds. This application shows the compound's significance in the synthesis of chiral molecules (Rouf, Aga, Kumar, & Taneja, 2014).
Synthesis of Neolignans : Gu et al. (2000) reported an asymmetric and regioselective synthesis approach for 1,4-benzodioxane lignans, highlighting the utility of this compound in synthesizing natural products with potential biological activity (Gu, Jing, Pan, Chan, & Yang, 2000).
Photocatalytic Applications : Gorduk, Avcıata, and Avcıata (2018) synthesized novel phthalocyanine derivatives using 2-hydroxymethyl-1,4-benzodioxane. These compounds showed significant photocatalytic activities under visible light irradiation, indicating potential applications in environmental remediation and green chemistry (Gorduk, Avcıata, & Avcıata, 2018).
Lipase-Catalyzed Resolution : In another application, Sakai et al. (2003) enhanced the enantioselectivity and reaction rate of lipase-catalyzed resolution of primary alcohols using 2-hydroxymethyl-1,4-benzodioxane at very low temperatures. This finding has implications for the resolution of chiral compounds in pharmaceutical and fine chemical synthesis (Sakai, Hayashi, Yano, Takami, Ino, Korenaga, & Ema, 2003).
properties
IUPAC Name |
(2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-7-3-5(4-14)1-2-6(7)15-8/h1-3,14H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYBLVMTKMJBRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)OC(C(O2)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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